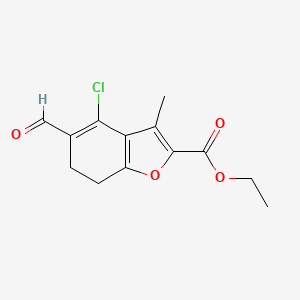

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate

Description

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate (CAS: 137987-76-9) is a substituted benzofuran derivative featuring a partially saturated bicyclic core (6,7-dihydrobenzofuran) and multiple functional groups: a chloro (-Cl) at position 4, a formyl (-CHO) at position 5, a methyl (-CH₃) at position 3, and an ethyl ester (-COOEt) at position 2 . This compound is available at 95% purity for research purposes but has been listed as discontinued in some commercial catalogs (e.g., CymitQuimica Ref: 10-F313866) .

Key structural features influencing its properties:

- Chloro group: Electron-withdrawing, may enhance electrophilic substitution resistance or facilitate nucleophilic displacement.

- Formyl group: A reactive aldehyde moiety, enabling condensation reactions (e.g., Schiff base formation).

- Ethyl ester: Hydrolyzable under acidic/basic conditions, offering a handle for derivatization.

Properties

IUPAC Name |

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECMCNWALPGVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCC(=C2Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354871 | |

| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-76-9 | |

| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 4-chloro-5-carboxy-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate.

Reduction: 4-chloro-5-hydroxymethyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate has been investigated for its biological activities. The compound's structure suggests it may possess properties that could be beneficial in drug development.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuran compounds exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antimicrobial agents .

- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, which could be harnessed for treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis Applications

- Building Block for Complex Molecules : this compound can act as a versatile building block in the synthesis of various heterocyclic compounds. Its functional groups allow for further chemical modifications and transformations .

Reactions

The compound can participate in several types of reactions:

- Condensation Reactions : It can undergo condensation with amines or other nucleophiles to form more complex structures.

- Reduction Reactions : The aldehyde functional group can be reduced to alcohols or further transformed into other functional groups, expanding its utility in synthetic pathways .

Material Science

In material science, this compound is being explored for its potential applications in developing new materials.

Polymer Chemistry

The compound's reactivity may allow it to be incorporated into polymer matrices or used in creating copolymers with specific properties. This could lead to advancements in materials with tailored mechanical or thermal properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined various benzofuran derivatives for their antimicrobial activity against several pathogens. The results indicated that certain structural modifications significantly enhanced their efficacy, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Synthesis of Heterocycles

Research conducted on the synthesis of heterocyclic compounds using this compound demonstrated successful formation of novel derivatives through various reaction pathways. These derivatives exhibited unique chemical properties that could be beneficial in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The benzofuran core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity and Stability: The formyl group in the target compound enables reactivity absent in simpler esters like ethyl 3-methylbenzofuran-2-carboxylate. For example, the aldehyde can participate in nucleophilic additions or act as a directing group in metal-catalyzed couplings. The chloro substituent may slow ester hydrolysis compared to non-halogenated analogs due to electron withdrawal, though this requires experimental validation. The dihydrobenzofuran core likely reduces planarity, affecting π-π stacking in crystallography (commonly analyzed via SHELX programs ) and solubility in nonpolar solvents.

Biological and Synthetic Applications :

- Compared to pyrrole-based esters (e.g., methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate ), the benzofuran scaffold is more aromatic and may exhibit distinct pharmacological interactions.

- Nitro-substituted analogs (e.g., ethyl 5-nitrobenzofuran-2-carboxylate) are often used as intermediates in explosive or dye synthesis, whereas the formyl group in the target compound suggests utility in fine chemical synthesis.

Commercial Availability :

- The target compound’s discontinued status in some catalogs contrasts with its availability from AK Scientific , highlighting supply-chain variability. This contrasts with pyrrole derivatives, which remain more widely accessible.

Research Findings and Data Gaps

While direct studies on this compound are sparse, inferences can be drawn from related benzofurans:

- Crystallography : The compound’s structure was likely resolved using SHELX programs, given their dominance in small-molecule crystallography . The dihydro core may introduce torsional strain, affecting crystal packing.

- Synthetic Utility : The formyl group positions it as a precursor for heterocyclic expansions (e.g., forming imidazoles via condensation with amines).

- Physicochemical Properties : Predicted logP values (estimated via fragment-based methods) suggest moderate lipophilicity, balancing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate ) and organic phases.

Biological Activity

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate (CAS Number: 137987-76-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClO4 |

| Molecular Weight | 268.69 g/mol |

| LogP | 2.99 |

| Melting Point | Not specified |

| Boiling Point | 243°C |

Benzofuran derivatives, including this compound, have been shown to exhibit a variety of biological activities. The benzofuran core structure is known to interact with multiple biological targets, leading to diverse pharmacological effects. The introduction of functional groups at specific positions on the benzofuran ring can enhance or modulate these activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

-

In vitro Studies :

- A study evaluated several benzofuran derivatives against human ovarian cancer cell lines (A2780). Compounds exhibited IC50 values ranging from 11 μM to 12 μM, indicating strong anticancer activity .

- Another series of benzofuran-substituted chalcones demonstrated better activity than their unsubstituted counterparts against breast (MCF-7) and prostate (PC-3) cancer cell lines .

- Case Study :

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are also noteworthy:

-

Antibacterial Activity :

- Research has indicated that various benzofuran compounds exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .

- This compound is expected to show similar profiles due to its structural characteristics.

- Antifungal Activity :

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications at the C-2 position of the benzofuran ring significantly influence biological activity. The presence of an ester group at this position is crucial for enhancing cytotoxicity and antimicrobial properties .

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with halogenation and formylation of the benzofuran core. Key steps include:

- Halogenation: Introduce the chloro group at the 4-position using electrophilic substitution under controlled temperature (0–5°C) to avoid over-halogenation .

- Formylation: Employ Vilsmeier-Haack conditions (POCl₃/DMF) to install the 5-formyl group, ensuring anhydrous conditions to prevent side reactions .

- Esterification: Use ethyl chloroformate or acid-catalyzed esterification to functionalize the 2-position carboxylate group .

- Purification: Column chromatography (ethyl acetate/hexane) is recommended for isolating the final product, with TLC monitoring to ensure purity .

Optimization Tips:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the dihydrobenzofuran ring conformation and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). Use SHELXL for refinement, applying riding models for H atoms and anisotropic displacement parameters for non-H atoms .

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. The 5-formyl proton appears as a singlet at ~9.8–10.2 ppm, while the ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Q. Table 1: Key Crystallographic Parameters (Example from Analogous Benzofuran Derivatives)

| Parameter | Value/Description | Source |

|---|---|---|

| Planarity (benzofuran) | Mean deviation: 0.005 Å | |

| Hydrogen Bond (O–H⋯O) | Distance: 2.68 Å, Angle: 172° | |

| Refinement Software | SHELXL-2018/3 |

Advanced Research Questions

Q. How do structural features (e.g., dihydrobenzofuran planarity, substituent positions) influence physicochemical properties and reactivity?

Methodological Answer:

- Planarity and Conjugation: The dihydrobenzofuran core’s near-planar structure (mean deviation ≤0.01 Å) enhances π-conjugation, stabilizing excited states and influencing UV-Vis absorption . Substituents like 5-formyl and 4-chloro groups alter electron density, affecting nucleophilic/electrophilic sites .

- Hydrogen Bonding: Intermolecular O–H⋯O bonds (e.g., from carboxyl groups) stabilize crystal packing, impacting solubility and melting points .

- Steric Effects: The 3-methyl group introduces steric hindrance, potentially slowing reactions at adjacent positions (e.g., electrophilic substitution at C-6/7) .

Experimental Design:

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic or reactivity data?

Methodological Answer:

- TD-DFT for UV-Vis/FL Data: Simulate electronic transitions to assign experimental absorption/emission bands. For example, Li et al. (2016) used TD-DFT to explain solvent-dependent ESIPT (excited-state intramolecular proton transfer) in benzoxazole analogs .

- Reactivity Predictions: Calculate Fukui indices to identify nucleophilic (5-formyl) and electrophilic (4-chloro) sites. Compare with experimental alkylation/arylation results to validate models .

- Handling Discrepancies: If experimental and computed NMR chemical shifts differ >0.5 ppm, re-optimize geometry using solvent-specific PCM models .

Q. What strategies address challenges in crystallographic refinement of dihydrobenzofuran derivatives?

Methodological Answer:

- Disorder Modeling: For flexible dihydro groups (C6–C7), split occupancy refinement using PART instructions in SHELXL .

- Hydrogen Bond Networks: Use SHELXPRO to validate O–H⋯O interactions against geometric criteria (distance <3.0 Å, angle >150°) .

- Twinned Data: For cases with pseudo-merohedral twinning, apply HKLF 5 format in SHELXL and refine twin laws using CELL_NOW .

Validation Workflow:

Check Rint <5% and completeness >95% for data quality .

Validate geometry using PLATON’s ADDSYM to detect missed symmetry .

Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Q. How can researchers analyze structure-activity relationships (SAR) for pharmacological potential?

Methodological Answer:

- In Vitro Assays: Screen against bacterial/fungal strains (e.g., MIC assays) to link substituents (e.g., 4-chloro for antibacterial activity) to efficacy .

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The 5-formyl group may act as a hydrogen bond acceptor in binding pockets .

- SAR Trends: Synthesize analogs (e.g., replacing chloro with fluoro) and compare bioactivity data to establish substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.